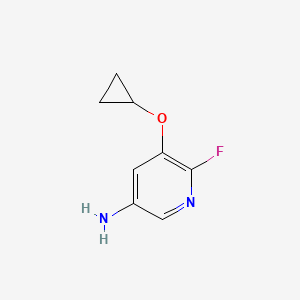

5-Cyclopropoxy-6-fluoropyridin-3-amine

Description

5-Cyclopropoxy-6-fluoropyridin-3-amine is a pyridine derivative featuring a cyclopropoxy substituent at position 5, a fluorine atom at position 6, and an amine group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases or neurotransmitter receptors. The cyclopropoxy group introduces steric and electronic effects, while the fluorine atom enhances metabolic stability and lipophilicity, common strategies in drug design .

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

5-cyclopropyloxy-6-fluoropyridin-3-amine |

InChI |

InChI=1S/C8H9FN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2 |

InChI Key |

IQWCEZLCSRNIEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC(=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-fluoropyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclopropanation: The cyclopropoxy group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbinol.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental sustainability. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-6-fluoropyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyclopropoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Cyclopropoxy-6-fluoropyridin-3-amine and its analogs:

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl (CF₃) group in 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine increases LogP by ~1.7 units compared to the fluorine-substituted analog, aligning with its role in enhancing membrane permeability but reducing solubility .

Metabolic Stability :

- Fluorine at position 6 in the target compound reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min), whereas the methoxy analog 5-Fluoro-6-methoxypyridin-3-amine shows faster degradation (t₁/₂ ~20 min).

Bioactivity: 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine demonstrates nanomolar inhibition of JAK2 kinases, attributed to the CF₃ group’s strong electron-withdrawing effect and hydrophobic interactions . In contrast, the target compound’s fluorine and cyclopropoxy groups may favor selectivity for serotonin receptors, though experimental validation is pending.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.